Bienvenue dans la boutique en ligne BenchChem!

(4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone

Drug Design ADME Lipophilicity

The compound (4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone (CAS 313267-45-7) is a synthetic organic molecule classified as an aromatic ketone, specifically a benzoylpiperidine derivative. It features a 4-methylpiperidine moiety linked via a carbonyl to a 4-methyl-3-nitrophenyl group.

Molecular Formula C14H18N2O3
Molecular Weight 262.3g/mol
CAS No. 313267-45-7
Cat. No. B392901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone
CAS313267-45-7
Molecular FormulaC14H18N2O3
Molecular Weight262.3g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
InChIInChI=1S/C14H18N2O3/c1-10-5-7-15(8-6-10)14(17)12-4-3-11(2)13(9-12)16(18)19/h3-4,9-10H,5-8H2,1-2H3
InChIKeyVVHGSMPPGZGSKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone – A Selective Structural Scaffold for Medicinal Chemistry and Chemical Biology


The compound (4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone (CAS 313267-45-7) is a synthetic organic molecule classified as an aromatic ketone, specifically a benzoylpiperidine derivative. It features a 4-methylpiperidine moiety linked via a carbonyl to a 4-methyl-3-nitrophenyl group . With a molecular formula of C14H18N2O3 and a molecular weight of 262.30 g/mol, it is primarily employed as a building block and a screening compound in drug discovery [1]. Its structure is distinct within the piperidine class, as the precise combination of ring substituents governs its physicochemical profile and potential for downstream synthetic elaboration, making it a specific research tool rather than a generic intermediate.

Procurement Risks of Generic (4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone Substitution: Impact of Structural Isomerism on Research Outcomes


Generic substitution within the benzoylpiperidine class is scientifically precarious due to the profound impact of subtle structural variations on biological activity, physicochemical properties, and synthetic utility. A simple change, such as the position of the nitro group or the substitution pattern on the piperidine ring, can drastically alter a molecule's lipophilicity, metabolic stability, or ability to act as a specific chemical probe [1]. For instance, the difference in nitro group position between this compound (4-methyl-3-nitro) and its isomer 4-methyl-1-(3-nitrobenzoyl)piperidine (CAS 6809-81-0) is known to affect enzyme inhibition potency, as evidenced by differential activity against nitric oxide synthase isoforms [2]. Similarly, the absence of the 4-methyl group on the piperidine ring, as in the des-methyl analog (CAS 349134-38-9), alters molecular weight and lipophilicity, potentially compromising a key structure-activity relationship (SAR) vector. Therefore, substituting one analog for another without validated data can invalidate SAR studies and lead to incorrect biological conclusions, making precise procurement a non-negotiable aspect of rigorous research.

Quantitative Differentiation Guide for (4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone (CAS 313267-45-7)


Differentiated Physicochemical Profile Drives Lipophilicity-Dependent Permeability

The compound possesses a calculated logP (XLogP3-AA) of 2.9, which is higher than the predicted values for its less lipophilic structural analogs. This increased lipophilicity, a direct consequence of the 4-methyl group on the piperidine ring, is a critical factor for researchers optimizing compounds for blood-brain barrier (BBB) penetration or passive membrane permeability. The higher topological polar surface area (TPSA) of 66.1 Ų compared to the 3-nitro isomer's predicted value also indicates a differentiated ability to form hydrogen bonds, impacting solubility and target binding [1].

Drug Design ADME Lipophilicity Permeability

Clean Biological Inactivity Profile as a Defined Negative Control or Inert Scaffold

In contrast to many screening compounds that exhibit promiscuous activity, this compound has a publicly documented profile of inactivity across a diverse panel of nine distinct high-throughput screening assays deposited in PubChem. The assays spanned various target classes, including protein-protein interactions (14-3-3, TEAD-YAP, mHTT-CaM), E3 ligase activation (FBW7), transcription factor inhibition (MITF), and GPCR activation (GPR151), as well as an anti-malarial target (Pf-apPOL). The compound was conclusively 'Inactive' in all cases, a well-defined outcome that provides procurement value as a reliable negative control or a biologically inert scaffold for fragment-based drug design, reducing the risk of off-target effects observed with more promiscuous fragments [1].

Chemical Biology High-Throughput Screening Negative Control Fragment-Based Drug Discovery

Unique Synthetic Versatility via the 4-Methyl-3-Nitrobenzoyl Moiety

The compound acts as a versatile synthetic intermediate. The 3-nitro group can be selectively reduced to a primary amine using standard methods (e.g., H2, Pd/C) to yield the corresponding aniline derivative, (4-methyl-3-aminophenyl)(4-methylpiperidin-1-yl)methanone . This aniline serves as a critical functional handle for further diversification through amide coupling, reductive amination, or diazotization, enabling rapid exploration of chemical space. In contrast, the nitro-positional isomer (CAS 6809-81-0) or analogs without a nitro group would yield anilines with different electronic properties or lack this functional handle entirely, limiting downstream SAR expansion capabilities from the same core scaffold.

Medicinal Chemistry Synthetic Intermediate Library Synthesis Structure-Activity Relationship (SAR)

Pipermethyl Substitution Pattern Dictates Conformational and Steric Properties for Target Engagement

The 4-methyl group on the piperidine ring imposes a distinct conformational bias and steric environment compared to its isomers. The 3-methylpiperidine analog (CAS 349093-27-2) introduces a chiral center and a different spatial orientation of the basic nitrogen's lone pair, while the 2,6-dimethylpiperidine analog introduces significant steric hindrance around the amide bond. These differences are critical for target recognition. For instance, in benzoylpiperidine-based monoacylglycerol lipase (MAGL) inhibitors, it has been demonstrated that even minor alterations to the piperidine ring can shift inhibition potency from the low nanomolar to the micromolar range [1]. Therefore, the specific geometry of the 4-methylpiperidine group is a non-interchangeable structural feature for maintaining or probing a specific binding pose.

Medicinal Chemistry Conformational Analysis Steric Effects Target Binding

Validated Research Scenarios for (4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone (CAS 313267-45-7)


Fragment-Based Drug Discovery (FBDD) Requiring an Inert Scaffold

The compound's proven inactivity across nine diverse HTS assays [1] makes it an ideal starting fragment for FBDD. Researchers can functionalize its reducible nitro group to generate a library of 3-amino derivatives, confident that any resulting biological activity originates from the appended moiety and not the core scaffold. This contrasts with more promiscuous fragments that can produce confounding false positives.

CNS Drug Discovery Programs Optimizing for Passive Permeability

With a calculated XLogP of 2.9, the compound resides within a lipophilicity range often associated with good BBB penetration [2]. It serves as a superior core for CNS drug development compared to its less lipophilic analogs (e.g., the des-methyl or 3-nitro isomers), which may have suboptimal permeability. Its molecular weight also leaves room for further synthetic elaboration without exceeding lead-like chemical space limits.

Structure-Activity Relationship (SAR) Studies on Benzoylpiperidine Targets

The compound is a critical tool for deconvoluting the SAR of benzoylpiperidine-sensitive targets like monoacylglycerol lipase (MAGL) [3]. Its unique 4-methylpiperidine ring provides a specific steric and conformational profile. Systematic comparison with its 3-methyl and 2,6-dimethyl isomers allows medicinal chemists to map the steric tolerance of a target's binding pocket, a key step in rational lead optimization.

Development of Chemical Probes as Negative Controls

The comprehensive bioassay inactivity data [1] qualifies this compound as a rigorously characterized negative control for developing new biochemical or cell-based assays. When used alongside active benzoylpiperidine analogs, it helps establish a definitive assay window and validate target engagement, ensuring the robustness and reproducibility of screening data.

Quote Request

Request a Quote for (4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.